[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
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Overview
Description
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the fluorination of cyclobutyl derivatives followed by aminomethylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired fluorination and aminomethylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, aldehydes, and substituted cyclobutyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays, making it a useful tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation, making it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride include other fluorinated cyclobutyl derivatives and aminomethylated cyclobutyl compounds. Examples include:
- [3-(Aminomethyl)cyclobutyl]methanol
- [3-(Fluoromethyl)cyclobutyl]methanol
- [3-(Aminomethyl)-3-chlorocyclobutyl]methanol .
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorination and aminomethylation. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article examines its biological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with an aminomethyl group and a fluorine atom, which influences its biological activity. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity Summary
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 16 µg/mL | Membrane disruption |
Pseudomonas aeruginosa | 64 µg/mL | Unknown; further studies needed |
Antifungal Activity
The compound has also shown promising antifungal activity against various fungi, particularly those resistant to common antifungal agents. The antifungal mechanism is thought to involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Table 2: Antifungal Activity Summary
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Candida albicans | 8 µg/mL | Ergosterol biosynthesis inhibition |
Aspergillus niger | 16 µg/mL | Cell membrane disruption |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against prostate cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Prostate Cancer
A study using human prostate cancer cell lines (DU145) showed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- Membrane Interaction: Its structural properties allow it to integrate into lipid membranes, disrupting their integrity.
- Apoptosis Induction: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique chemical structure offers opportunities for further modifications to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROVYCUNDYQYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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